molecular formula C10H20N2O B6143855 N-cyclohexyl-N-methyl-2-(methylamino)acetamide CAS No. 1016821-44-5

N-cyclohexyl-N-methyl-2-(methylamino)acetamide

Cat. No. B6143855
CAS RN: 1016821-44-5
M. Wt: 184.28 g/mol
InChI Key: BLZHAZBHZDELOI-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-(methylamino)acetamide (NMMA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. NMMA is an amide derivative of cyclohexanone, a cyclic ketone with a six-membered ring structure. NMMA is a versatile compound due to its ability to form stable complexes with a variety of metals and other organic compounds. NMMA is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a stabilizing agent in the preparation of polymers and as a catalyst for organic reactions.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the study of enzyme kinetics and protein-ligand interactions. N-cyclohexyl-N-methyl-2-(methylamino)acetamide is also used in the study of cell signaling pathways, as it can act as a competitive inhibitor of certain enzymes.

Mechanism of Action

N-cyclohexyl-N-methyl-2-(methylamino)acetamide acts as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme’s activity. N-cyclohexyl-N-methyl-2-(methylamino)acetamide can also act as a non-competitive inhibitor, by binding to the enzyme at a different site and preventing the enzyme from binding to the substrate.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter levels. N-cyclohexyl-N-methyl-2-(methylamino)acetamide has also been shown to inhibit the activity of certain hormones, such as growth hormone. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been shown to have anti-inflammatory effects and to inhibit the activity of certain cancer-causing agents.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-methyl-2-(methylamino)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive and easy to obtain. However, N-cyclohexyl-N-methyl-2-(methylamino)acetamide is toxic and should be handled with care. In addition, it is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of potential applications in the scientific research field. It could be used to study enzyme kinetics and protein-ligand interactions, as well as the effects of certain drugs on biochemical and physiological processes. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used to study the effects of environmental pollutants on the human body. Finally, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used in the development of new drugs and other compounds with potential therapeutic applications.

Synthesis Methods

N-cyclohexyl-N-methyl-2-(methylamino)acetamide can be synthesized from the reaction of cyclohexanone and methyl amine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the cyclohexanone is converted to the corresponding enol, which is then reacted with methyl amine to form N-cyclohexyl-N-methyl-2-(methylamino)acetamide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction can be monitored by thin-layer chromatography or gas chromatography.

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-8-10(13)12(2)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZHAZBHZDELOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-2-(methylamino)acetamide

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